molecular formula C12H8O4 B1666803 Bergapten CAS No. 484-20-8

Bergapten

Cat. No.: B1666803
CAS No.: 484-20-8
M. Wt: 216.19 g/mol
InChI Key: BGEBZHIAGXMEMV-UHFFFAOYSA-N
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Description

Bergapten, also known as 5-methoxypsoralen, is a naturally occurring organic compound belonging to the class of furanocoumarins. It is produced by various plant species, particularly those in the carrot family (Apiaceae) and the citrus family (Rutaceae). This compound was first isolated from bergamot essential oil in 1834 and has since been identified in numerous other plants, including certain varieties of lime and bitter orange .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bergapten plays a significant role in biochemical reactions, particularly in the context of photochemotherapy. It interacts with deoxyribonucleic acid (DNA) upon activation by ultraviolet A (UVA) light, forming cross-links with pyrimidine bases . This interaction inhibits DNA synthesis and function, leading to the suppression of cellular RNA and protein synthesis at high concentrations . This compound also interacts with various enzymes and proteins, including the epidermal growth factor receptor (EGFR), where it causes phosphorylation and subsequent inhibition of its tyrosine kinase activity . This interaction disrupts normal growth factor functions, contributing to its therapeutic effects.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In skin cells, it acts as a potent photosensitizer, leading to cell injury and inflammation upon UVA exposure . This compound also influences cell signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, by up-regulating the expression of the tumor suppressor gene PTEN . This up-regulation induces autophagy in breast cancer cells, highlighting its potential anti-tumor effects . Additionally, this compound affects gene expression by forming DNA adducts, which can lead to mutagenic effects and chromosomal aberrations .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by UVA light, which enables it to bind preferentially to the guanine and cytosine moieties of DNA . This binding results in the formation of cross-links that inhibit DNA synthesis and function . This compound also acts on the epidermal growth factor receptor (EGFR), causing its phosphorylation and inhibition of tyrosine kinase activity . This disruption of EGFR function leads to altered cell signaling and growth factor responses. Furthermore, this compound’s interaction with the PI3K/AKT pathway through PTEN up-regulation induces autophagy in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in the context of its stability and degradation. This compound is known to be a stable compound, but its phototoxic effects can vary depending on the duration and intensity of UVA exposure . Long-term studies have shown that repeated exposure to this compound and UVA can lead to cumulative cellular damage and increased risk of carcinogenesis . Additionally, the compound’s stability in various formulations, such as bath oils and topical applications, can influence its efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound combined with UVA exposure can effectively manage skin conditions like psoriasis and vitiligo . Higher doses can lead to increased photosensitivity and adverse effects such as erythema, edema, and even carcinogenesis . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its activation and detoxification. It is metabolized by cytochrome P450 enzymes, including CYP2B1 and CYP2A6, which play a role in its bioactivation and subsequent phototoxic effects . The metabolic activation of this compound involves the formation of reactive intermediates that can bind to DNA and proteins, leading to cellular damage . Additionally, this compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin and reach systemic circulation, where it is distributed to different tissues . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation in specific tissues, such as the skin, are influenced by its lipophilic nature and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Upon activation by UVA light, this compound binds to DNA in the nucleus, forming cross-links that inhibit DNA synthesis . Additionally, this compound interacts with receptors on the cell membrane and in the cytoplasm, such as the epidermal growth factor receptor (EGFR), leading to altered cell signaling . The compound’s localization to specific cellular compartments is influenced by targeting signals and post-translational modifications that direct it to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bergapten can be synthesized from phloroglucinol through a series of chemical reactions. The synthetic route involves monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenation. This method yields this compound with a high efficiency .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as bergamot oil. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components .

Chemical Reactions Analysis

Types of Reactions: Bergapten undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the furanocoumarin structure.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and catalysts are employed.

Major Products: The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties .

Comparison with Similar Compounds

Bergapten is compared with other furanocoumarins such as:

    Psoralen: Another furanocoumarin with similar photosensitizing properties but different therapeutic applications.

    Xanthotoxin: Known for its use in treating skin disorders like psoriasis.

    Imperatorin: Exhibits anti-inflammatory and anticancer activities.

Uniqueness: this compound’s unique combination of photosensitizing, anti-inflammatory, and autophagy-promoting properties distinguishes it from other similar compounds .

Properties

IUPAC Name

4-methoxyfuro[3,2-g]chromen-7-one
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InChI

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3
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InChI Key

BGEBZHIAGXMEMV-UHFFFAOYSA-N
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Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
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Molecular Formula

C12H8O4
Record name 5-METHOXYPSORALEN
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DSSTOX Substance ID

DTXSID1025560
Record name 5-Methoxypsoralen
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Molecular Weight

216.19 g/mol
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Physical Description

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60
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Impurities

One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer.
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Color/Form

Needles from alcohol

CAS No.

484-20-8
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Record name 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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Melting Point

370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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